(E)-6-oxohept-4-enenitrile

Description

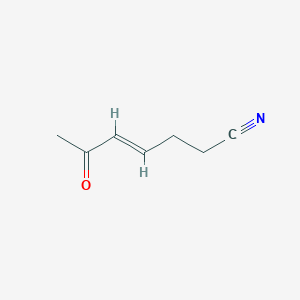

(E)-6-oxohept-4-enenitrile is a nitrile-containing organic compound characterized by a seven-carbon chain with a ketone group at position 6 and a conjugated double bond at positions 4–5 in the E (trans) configuration. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol (calculated from standard atomic weights). The nitrile group (-CN) at the terminal carbon (C1) confers electrophilic reactivity, while the α,β-unsaturated ketone (enone) system (C4–C6) enables conjugate addition reactions.

Properties

CAS No. |

120113-87-3 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

(E)-6-oxohept-4-enenitrile |

InChI |

InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h3,5H,2,4H2,1H3/b5-3+ |

InChI Key |

JZTIIUUKUQQVNE-HWKANZROSA-N |

SMILES |

CC(=O)C=CCCC#N |

Isomeric SMILES |

CC(=O)/C=C/CCC#N |

Canonical SMILES |

CC(=O)C=CCCC#N |

Synonyms |

4-Heptenenitrile, 6-oxo-, (4E)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-heptenenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pentenal with cyanide sources in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of 6-Oxo-4-heptenenitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-heptenenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to alcohols.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Primary amines and alcohols.

Substitution: Various substituted nitriles and ketones.

Scientific Research Applications

6-Oxo-4-heptenenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-4-heptenenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (E)-6-oxohept-4-enenitrile, we compare it to structurally analogous compounds with variations in functional groups, chain length, or stereochemistry.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Reactivity this compound’s nitrile group contrasts with the ester in ethyl 6-methyl-4-oxohept-6-enoate . Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, while esters are more prone to saponification or transesterification. The amide in (4E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the nitrile’s hydrophobicity.

Stereochemical and Substitutent Effects

- The E configuration in this compound minimizes steric hindrance between the nitrile and ketone groups, enhancing stability. In contrast, hexachlorocyclohexane exhibits axial-equatorial chlorine arrangements that dictate its environmental persistence and toxicity.

Applications and Limitations While this compound is a versatile synthon, its lack of aromaticity limits UV absorption properties compared to the phenolic derivative in compound 61229-09-2 . Environmental impact differs significantly: chlorinated compounds like 608-73-1 bioaccumulate, whereas nitriles and esters are more readily metabolized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.